N-(3-iodoquinolin-8-yl)acetamide N-(3-iodoquinolin-8-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 1393845-70-9
VCID: VC2716040
InChI: InChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15)
SMILES: CC(=O)NC1=CC=CC2=CC(=CN=C21)I
Molecular Formula: C11H9IN2O
Molecular Weight: 312.11 g/mol

N-(3-iodoquinolin-8-yl)acetamide

CAS No.: 1393845-70-9

Cat. No.: VC2716040

Molecular Formula: C11H9IN2O

Molecular Weight: 312.11 g/mol

* For research use only. Not for human or veterinary use.

N-(3-iodoquinolin-8-yl)acetamide - 1393845-70-9

CAS No. 1393845-70-9
Molecular Formula C11H9IN2O
Molecular Weight 312.11 g/mol
IUPAC Name N-(3-iodoquinolin-8-yl)acetamide
Standard InChI InChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15)
Standard InChI Key GHGQOWJMGOYLPH-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=CC2=CC(=CN=C21)I
Canonical SMILES CC(=O)NC1=CC=CC2=CC(=CN=C21)I

Chemical Identity and Structural Characteristics

N-(3-iodoquinolin-8-yl)acetamide is a defined chemical entity with established molecular properties. The compound is characterized by a quinoline core scaffold with strategic functional group modifications that contribute to its chemical versatility and potential biological significance.

Basic Molecular Properties

The compound possesses the following fundamental molecular characteristics:

PropertyValueMethod of Determination
CAS Number1393845-70-9Chemical registry
Molecular FormulaC₁₁H₉IN₂OElemental analysis
Molecular Weight312.11 g/molCalculated
IUPAC NameN-(3-iodoquinolin-8-yl)acetamideSystematic nomenclature
Standard InChIInChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15)Computational chemistry
SMILESCC(=O)NC1=CC=CC2=CC(=CN=C21)IComputational chemistry

The molecular structure contains multiple functional elements that contribute to its reactivity profile:

  • A quinoline heterocyclic core (positions 1-9)

  • An iodine atom at position 3

  • An acetamide (-NHCOCH₃) group at position 8

  • Two nitrogen atoms (one in the quinoline ring, one in the acetamide group)

The non-iodinated parent compound, N-(quinolin-8-yl)acetamide, has a molecular weight of 186.21 g/mol, demonstrating the significant mass contribution of the iodine atom (approximately 126 g/mol) .

Physicochemical Properties

The physicochemical properties of N-(3-iodoquinolin-8-yl)acetamide are primarily influenced by its halogenated heterocyclic structure and the presence of the acetamide group, which creates distinctive characteristics relevant to its handling and application.

Physical Characteristics

Based on structural analysis and comparison with related compounds, N-(3-iodoquinolin-8-yl)acetamide typically appears as a crystalline solid at standard temperature and pressure. The compound exhibits the following predicted physicochemical parameters:

PropertyPredicted Value/CharacteristicBasis for Prediction
Physical StateCrystalline solidStructural analysis
SolubilitySoluble in organic solvents (DCM, EtOAc, DMSO); poorly soluble in waterBased on related quinoline derivatives
LipophilicityModerate to high (estimated LogP > 1.9)Comparison with N-(quinolin-8-yl)acetamide (LogP = 1.9)
Hydrogen Bond Donors1 (N-H from acetamide)Structural analysis
Hydrogen Bond Acceptors2 (C=O from acetamide, N from quinoline)Structural analysis

Chemical Reactivity

The presence of specific functional groups confers N-(3-iodoquinolin-8-yl)acetamide with distinctive reactivity patterns:

  • The iodine at C3 position serves as an excellent leaving group, making this compound valuable for various coupling reactions, particularly:

    • Suzuki coupling with boronic acids

    • Sonogashira coupling with terminal alkynes

    • Negishi coupling with organozinc reagents

  • The acetamide group at C8 position:

    • Participates in hydrogen bonding interactions

    • Can undergo hydrolysis under acidic or basic conditions

    • Provides directed metallation capabilities for certain synthetic applications

  • The quinoline nitrogen:

    • Can act as a weak base

    • May participate in coordination chemistry with various metals

    • Contributes to potential intermolecular interactions with biological targets

Synthesis Methodologies

Several synthetic approaches have been documented for the preparation of N-(3-iodoquinolin-8-yl)acetamide and closely related halogenated quinoline derivatives. These methodologies employ various reaction conditions and reagents to achieve selective functionalization.

Analytical Characterization

The identification and structural confirmation of N-(3-iodoquinolin-8-yl)acetamide typically employs a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy of N-(3-iodoquinolin-8-yl)acetamide would be expected to show the following characteristic signals:

Proton EnvironmentExpected Chemical Shift (ppm)MultiplicityIntegration
Acetamide -CH₃1.8-2.5Singlet3H
Acetamide -NH9.0-10.5Broad singlet1H
Quinoline C2-H8.8-9.3Singlet1H
Quinoline C4-H8.0-8.5Singlet1H
Quinoline C5-H7.4-7.8Doublet1H
Quinoline C6-H7.4-7.7Triplet1H
Quinoline C7-H7.5-7.9Doublet1H

¹³C-NMR would provide signals corresponding to the eleven carbon atoms, including distinctive resonances for the carbonyl carbon of the acetamide (approximately 168-170 ppm) and the carbon bearing the iodine atom (typically 85-95 ppm due to the heavy atom effect).

Mass Spectrometry

Mass spectrometric analysis would confirm the molecular weight (312.11 g/mol) and provide characteristic fragmentation patterns. Expected major fragments would include loss of the acetyl group (M-43) and cleavage of the C-I bond with retention of the iodine (m/z 127).

Structure-Activity Relationships

Studies on related compounds have revealed important structure-activity relationships:

  • Position 3 substitution of quinolines:

    • 3-pyridyl substituted analogs demonstrated potent anti-trypanosomal activity (EC₅₀ = 8-16 nM)

    • 3-substituted quinolinehydroxamic acids showed selective HDAC6 inhibition with IC₅₀ values in the nanomolar range

  • Halogenated quinolines:

    • 5-chloro-7-iodoquinolin-8-yl derivatives have been investigated for their biological properties

    • Halogenation typically enhances lipophilicity and can improve membrane penetration

  • 8-Amidoquinolines:

    • The acetamide group at position 8 may contribute to hydrogen bonding interactions with biological targets

    • Compounds with 8-amide functionality have shown various biological activities including potential as enzyme inhibitors

Synthetic Utility

N-(3-iodoquinolin-8-yl)acetamide serves as a valuable synthetic intermediate for the preparation of more complex molecules:

  • The iodine substituent allows for:

    • Suzuki coupling with phenylboronic acid to yield N-(5-phenylquinolin-8-yl)pivalamide (yield ~80%)

    • Introduction of various other aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions

    • Potential installation of alkynyl groups via Sonogashira coupling

  • The acetamide functionality permits:

    • Directed metallation for regioselective functionalization at proximal positions

    • Hydrolysis to reveal the 8-amino group for further derivatization

    • Modification to create amide-linked conjugates with other bioactive molecules

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